

Physical and chemical properties of (2-Bromo-1,1-difluoroethyl)benzene

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Compound of Interest

Compound Name: (2-Bromo-1,1-difluoroethyl)benzene

Cat. No.: B034947

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An In-depth Technical Guide to (2-Bromo-1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2-Bromo-1,1-difluoroethyl)benzene**, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. This document details its structural characteristics, physicochemical properties, spectroscopic data, and key aspects of its reactivity.

Core Physical and Chemical Properties

(2-Bromo-1,1-difluoroethyl)benzene, with the CAS number 108661-89-8, is a halogenated aromatic compound. Its structure features a phenyl group attached to a difluorinated ethyl chain with a terminal bromine atom. This combination of a reactive bromine atom and the unique electronic properties conferred by the gem-difluoro group makes it a valuable building block in organic synthesis.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrF ₂	[1][2]
Molecular Weight	221.04 g/mol	[1][2]
CAS Number	108661-89-8	[1][2]
Boiling Point	218.4 °C at 760 mmHg	N/A
Density	1.222 g/cm ³	N/A
Flash Point	83.7 °C	N/A
Melting Point	-26 to -24 °C	N/A

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of **(2-Bromo-1,1-difluoroethyl)benzene**. While experimentally verified spectra for this specific compound are not readily available in the public domain, predicted data and analysis of analogous compounds provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methylene protons adjacent to the bromine atom. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methylene protons (-CH₂Br) would be split by the adjacent difluoro-carbon, resulting in a triplet.[3]
- ¹³C NMR:** The carbon NMR spectrum would display distinct signals for the aromatic carbons and the two carbons of the ethyl chain. The carbon bearing the two fluorine atoms (CF₂) would exhibit a characteristic triplet due to C-F coupling. The carbon attached to the bromine (CH₂Br) would also be observable. Aromatic carbons typically resonate between 120-140 ppm.[4][5]
- ¹⁹F NMR:** Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal, likely a triplet due to coupling with the adjacent methylene protons, would be

expected for the two equivalent fluorine atoms. The chemical shift would be indicative of the electronic environment of the CF₂ group.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **(2-Bromo-1,1-difluoroethyl)benzene** would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F stretching vibrations typically appear as strong bands in the region of 1000-1400 cm⁻¹. The C-Br stretching frequency is generally found at lower wavenumbers, typically between 500 and 600 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[\[8\]](#)

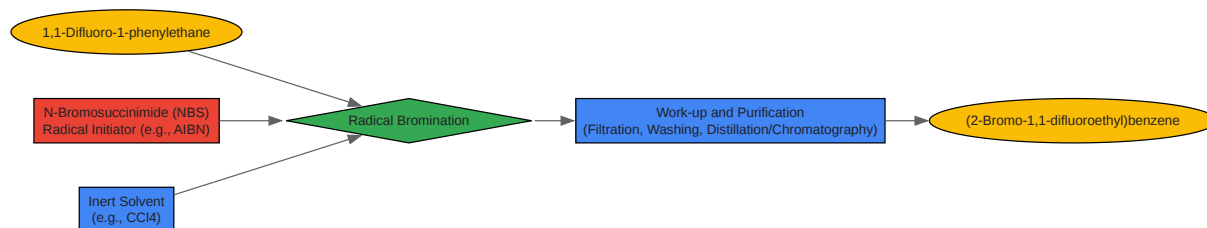
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, appearing as M⁺ and M+2 peaks of nearly equal intensity.[\[9\]](#) Common fragmentation pathways would involve the loss of a bromine radical (•Br) or the cleavage of the ethyl side chain.[\[10\]](#)[\[11\]](#)

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **(2-Bromo-1,1-difluoroethyl)benzene** is not widely published, analogous synthetic strategies can be inferred. One potential route could involve the radical bromination of 1,1-difluoro-1-phenylethane.

Logical Synthesis Workflow



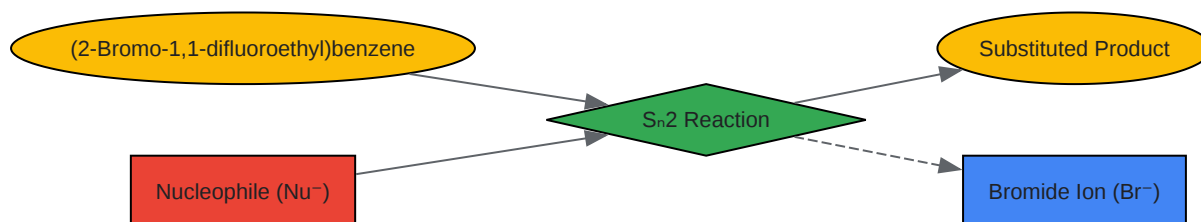
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Caption: Proposed synthetic workflow for **(2-Bromo-1,1-difluoroethyl)benzene**.

Chemical Reactivity

The chemical reactivity of **(2-Bromo-1,1-difluoroethyl)benzene** is dictated by the presence of the reactive C-Br bond and the influence of the difluoroethylphenyl group.

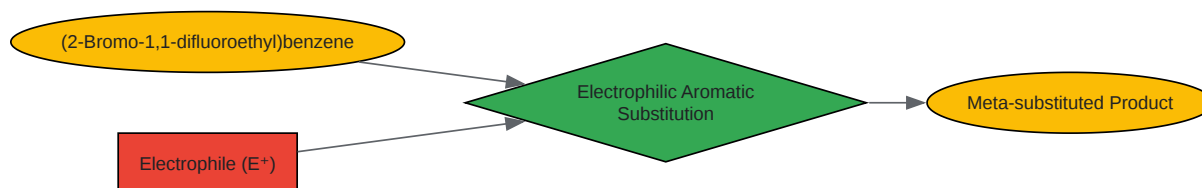
- **Nucleophilic Substitution:** The primary alkyl bromide functionality makes the compound susceptible to nucleophilic substitution reactions (S_N2).^[12] Various nucleophiles can displace the bromide ion, providing a pathway to introduce a wide range of functional groups. The presence of the electron-withdrawing fluorine atoms may influence the reactivity of the benzylic position.



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Caption: General scheme for nucleophilic substitution of **(2-Bromo-1,1-difluoroethyl)benzene**.

- Electrophilic Aromatic Substitution: The (2-bromo-1,1-difluoroethyl) group will act as a substituent on the benzene ring, directing incoming electrophiles. Due to the electron-withdrawing nature of the fluorine atoms, this group is expected to be deactivating and a meta-director for electrophilic aromatic substitution reactions.[13][14][15][16]



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Caption: Expected outcome of electrophilic aromatic substitution on **(2-Bromo-1,1-difluoroethyl)benzene**.

Safety Information

(2-Bromo-1,1-difluoroethyl)benzene is classified as a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

(2-Bromo-1,1-difluoroethyl)benzene is a versatile fluorinated building block with potential applications in the synthesis of novel organic molecules for the pharmaceutical and agrochemical industries. Its unique structural features and reactivity profile make it a valuable tool for medicinal chemists and synthetic organic chemists. Further research into its specific reactions and the biological activity of its derivatives is warranted.

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